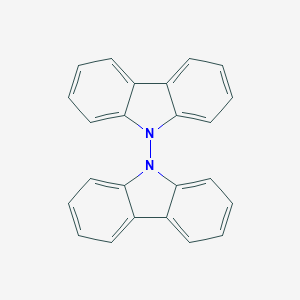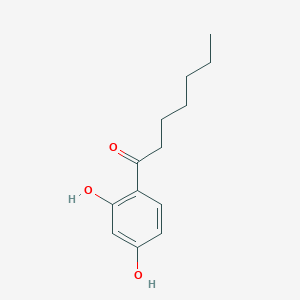
1-(2,4-Dihydroxyphenyl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)heptan-1-one, also known as DHK, is a synthetic compound that has been the subject of scientific research for its potential therapeutic properties. DHK is a derivative of the natural compound curcumin, which is found in turmeric, a spice commonly used in Indian cuisine. DHK has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one is not well understood, but it is thought to work through a variety of pathways. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 1-(2,4-Dihydroxyphenyl)heptan-1-one may also work by scavenging free radicals and reducing oxidative stress. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to modulate the activity of certain enzymes that are involved in neurodegenerative processes.
Effets Biochimiques Et Physiologiques
1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cellular damage caused by free radicals. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to improve cognitive function and memory in animal models. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have anti-cancer properties, although more research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dihydroxyphenyl)heptan-1-one has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 1-(2,4-Dihydroxyphenyl)heptan-1-one is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using 1-(2,4-Dihydroxyphenyl)heptan-1-one in laboratory experiments. It is not a natural compound, which means that its effects may not be fully understood. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one may have off-target effects that could complicate experimental results.
Orientations Futures
There are a number of future directions for research on 1-(2,4-Dihydroxyphenyl)heptan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have neuroprotective effects, and more research is needed to determine whether it could be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is 1-(2,4-Dihydroxyphenyl)heptan-1-one's anti-cancer properties. Further research is needed to fully understand this effect and to determine whether 1-(2,4-Dihydroxyphenyl)heptan-1-one could be used as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one and to determine how it can be optimized for therapeutic use.
Méthodes De Synthèse
1-(2,4-Dihydroxyphenyl)heptan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The yield and purity of 1-(2,4-Dihydroxyphenyl)heptan-1-one can be optimized through careful control of reaction conditions.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)heptan-1-one has been the subject of numerous scientific studies for its potential therapeutic properties. It has been studied for its anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and inflammatory bowel disease. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to have antioxidant properties, which may help to prevent cellular damage caused by free radicals. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been studied for its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
27883-47-2 |
|---|---|
Nom du produit |
1-(2,4-Dihydroxyphenyl)heptan-1-one |
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-12(15)11-8-7-10(14)9-13(11)16/h7-9,14,16H,2-6H2,1H3 |
Clé InChI |
RXDIDNDIEUCKLE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
SMILES canonique |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Autres numéros CAS |
27883-47-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



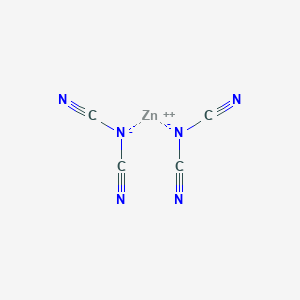
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
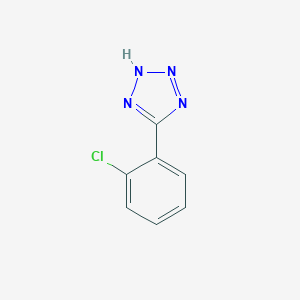
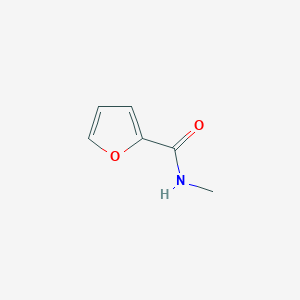
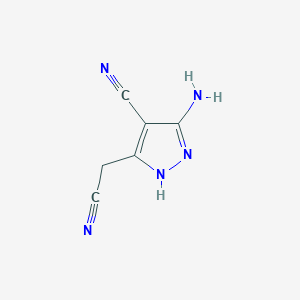
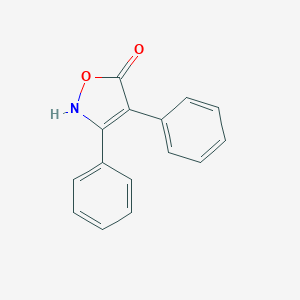
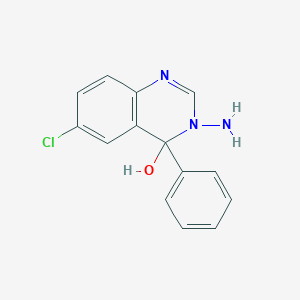
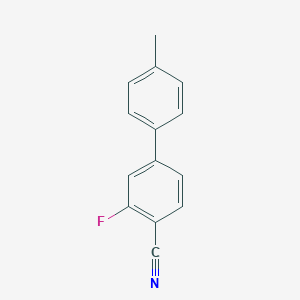
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
